molecular formula C19H21ClN2O3 B2912751 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one CAS No. 2034302-36-6

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one

Cat. No.: B2912751
CAS No.: 2034302-36-6
M. Wt: 360.84
InChI Key: MVGJHLAHWOXKGQ-UHFFFAOYSA-N
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Description

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one is an intricate organic molecule that has gained attention in various fields of research. This compound, notable for its complex structure, comprises a pyridinyl and piperidinyl group connected via an ether linkage to a phenoxypropanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one generally involves multiple steps:

  • Formation of 3-chloropyridin-4-ol: : The synthesis may begin with chlorination of pyridine to introduce the chlorine atom at the 3-position.

  • Etherification: : This step involves reacting 3-chloropyridin-4-ol with a suitable halogenated piperidine under basic conditions to form the 4-((3-chloropyridin-4-yl)oxy)piperidine.

  • Condensation: : The final step typically includes the condensation of the piperidinyl ether with a 2-phenoxypropan-1-one derivative, facilitated by acidic or basic catalysis.

Industrial Production Methods: In industrial settings, the synthesis process is scaled up with optimized conditions for higher yield and purity, often employing continuous flow reactors and automated systems to ensure consistency.

Chemical Reactions Analysis

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one exhibits various types of chemical reactions, notable for its responsiveness to different reagents and conditions:

Oxidation: : The compound can undergo oxidation reactions primarily at the piperidinyl ring, leading to the formation of N-oxide derivatives.

Reduction: : Reduction typically targets the ketone group in the 2-phenoxypropanone moiety, resulting in the formation of alcohol derivatives.

Substitution: : Both nucleophilic and electrophilic substitution reactions are common, especially on the pyridinyl and phenoxy rings. Common reagents include halogens, alkylating agents, and nitrating agents.

Major Products: : Depending on the reaction conditions, the major products can range from oxidized derivatives, reduced alcohols, to various substituted compounds on the aromatic rings.

Scientific Research Applications

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one has found applications across numerous research fields:

  • Chemistry: : As a reactant in organic synthesis and as an intermediate in the preparation of complex organic molecules.

  • Biology: : Used in the study of biochemical pathways and cellular interactions, often serving as a probe or ligand.

  • Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

  • Industry: : Utilized in the development of advanced materials and as a component in specialized chemical formulations.

Mechanism of Action

The mechanism by which 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one exerts its effects is diverse, depending on its application:

  • Molecular Targets: : The compound may interact with various proteins, enzymes, or receptors within biological systems, modulating their activity.

  • Pathways Involved: : It may influence signal transduction pathways, oxidative stress responses, and metabolic processes.

Comparison with Similar Compounds

In comparison to structurally similar compounds, 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one stands out due to its specific structural features and reactivity profiles.

List of Similar Compounds

  • 1-(4-((2-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one

  • 1-(4-((3-Fluoropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one

  • 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylpropan-1-one

This uniqueness is highlighted by its distinct molecular interactions and chemical properties, which are leveraged in its various scientific and industrial applications.

Biological Activity

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a chloropyridinyl moiety, a piperidinyl group, and a phenoxypropanone framework, suggest significant biological activity. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, synthesis, and potential therapeutic implications.

  • Molecular Formula : C19H21ClN2O3
  • Molecular Weight : 360.84 g/mol
  • Structural Features : The compound features a chloropyridinyl group that enhances its biological activity, making it a valuable candidate for drug development.

Research indicates that this compound exhibits significant activity against various biological targets:

  • Receptor Binding : Studies have shown that this compound binds effectively to certain neurotransmitter receptors, suggesting potential applications in neuropharmacology.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit enzymes involved in neurotransmitter metabolism, which may contribute to its therapeutic effects in neurodegenerative diseases.

Therapeutic Applications

The compound has been studied for its potential applications in treating conditions such as:

  • Neurodegenerative Diseases : Its ability to modulate neurotransmitter systems positions it as a candidate for treating disorders like Alzheimer's disease.
  • Cancer Treatment : Similar compounds have shown promise in cancer therapy, indicating that further research into this compound's anticancer properties may be warranted.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Neurotransmitter Modulation :
    • A study demonstrated that the compound significantly increased levels of beta-phenylethylamine in rat models, indicating its role as a monoamine oxidase (MAO) inhibitor .
    • In vivo experiments showed neuroprotective effects against MPTP-induced dopamine depletion, suggesting potential benefits in Parkinson's disease models .
  • Inhibition of Amyloid Aggregation :
    • Research has indicated that structurally similar compounds exhibit potent inhibitory effects on amyloid-beta aggregation, which is crucial for Alzheimer's pathology. This suggests that this compound may also possess similar properties .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful.

Compound NameDescriptionPotential Applications
1-(4-((3-Chloropyridin-2-yloxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanoneKnown for potential cancer treatment propertiesCancer therapy
(4-((3-Chloropyridin-2-yloxy)piperidin-1-y)(naphthalen-1-y)methanoneFeatures similar structural components but varies in substituentsUnknown
Ethyl 4-(4-((3-chloropyridin-4-yloxy)piperidin-1-y)-4-oxobutanoateAnother derivative with distinct chemical propertiesUnknown
1-(4-(3-Chloropyridin-yloxy)piperidinyl)-3-phenyloxypropanoneShares a common piperidine structure but differs in functional groupsUnknown

Properties

IUPAC Name

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-14(24-15-5-3-2-4-6-15)19(23)22-11-8-16(9-12-22)25-18-7-10-21-13-17(18)20/h2-7,10,13-14,16H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGJHLAHWOXKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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